1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine
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Overview
Description
1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine is a chemical compound that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered nitrogen-containing heterocycles, and this particular compound features a bromo-substituted phenyl group attached to an azetidine ring, which is further substituted with a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can be synthesized through several synthetic routes. One common method involves the reaction of 3-bromo-4-methylbenzyl chloride with 3-methoxyazetidine under basic conditions. The reaction typically requires a strong base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents may vary based on cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can undergo various chemical reactions, including:
Oxidation: The bromo-substituted phenyl group can be oxidized to form a corresponding phenol derivative.
Reduction: The azetidine ring can be reduced to form a corresponding amine.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Bromo-4-methylphenol
Reduction: 3-Methoxyazetidineamine
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
1-[(3-Bromo-4-methylphenyl)methyl]-3-methoxyazetidine can be compared with other similar compounds, such as:
1-[(3-Chloro-4-methylphenyl)methyl]-3-methoxyazetidine: Similar structure but with a chlorine substituent instead of bromine.
1-[(3-Bromo-4-ethylphenyl)methyl]-3-methoxyazetidine: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring.
1-[(3-Bromo-4-methylphenyl)methyl]-3-ethoxyazetidine: Similar structure but with an ethoxy group instead of a methoxy group on the azetidine ring.
Properties
IUPAC Name |
1-[(3-bromo-4-methylphenyl)methyl]-3-methoxyazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-3-4-10(5-12(9)13)6-14-7-11(8-14)15-2/h3-5,11H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOYBBAROYQOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN2CC(C2)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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